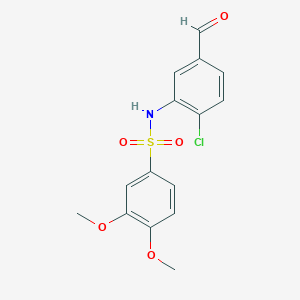![molecular formula C12H10ClN5O B8296242 6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8296242.png)
6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine
Overview
Description
6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core fused with an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl.
Introduction of the Chlorine Atom: Chlorination of the pyrido[3,2-d]pyrimidine core can be performed using reagents such as phosphorus oxychloride (POCl3) under reflux conditions.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving 3,5-dimethylisoxazole precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to maintain high temperatures and efficient mixing, as well as employing automated systems for precise reagent addition and reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrido[3,2-d]pyrimidine core can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the isoxazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products
Substitution Reactions: Products include various substituted derivatives of the original compound, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the isoxazole ring.
Scientific Research Applications
6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studying various biological pathways and molecular targets, such as kinases and receptors.
Chemical Biology: It is employed in chemical biology for probing cellular processes and identifying new therapeutic targets.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function and affecting downstream signaling pathways . This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar pyrido[2,3-d]pyrimidine core but lacks the isoxazole ring.
6-Bromopyrido[2,3-d]pyrimidin-4-yl derivatives: These compounds have a bromine atom instead of chlorine and may exhibit different reactivity and biological activity.
Uniqueness
6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine is unique due to the presence of both the pyrido[3,2-d]pyrimidine core and the isoxazole ring, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C12H10ClN5O |
|---|---|
Molecular Weight |
275.69 g/mol |
IUPAC Name |
N-(6-chloropyrido[3,2-d]pyrimidin-4-yl)-3,5-dimethyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C12H10ClN5O/c1-6-10(7(2)19-18-6)17-12-11-8(14-5-15-12)3-4-9(13)16-11/h3-5H,1-2H3,(H,14,15,17) |
InChI Key |
ONAGNMGNQSPUKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)NC2=NC=NC3=C2N=C(C=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-5-[(4-nitrophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B8296166.png)
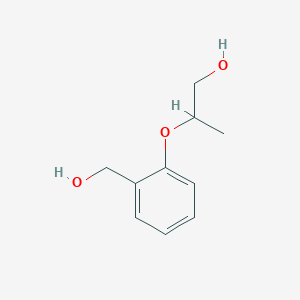

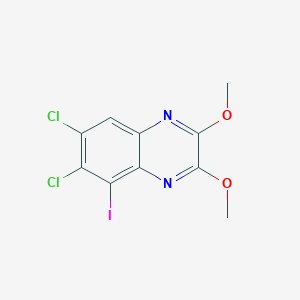
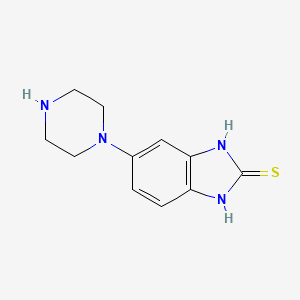
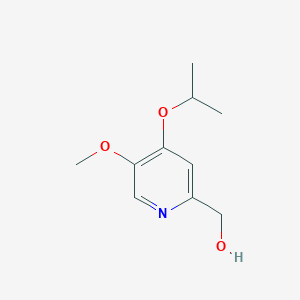
![3-(5-Piperidin-2-yl-[1,2,4]oxadiazol-3-yl)-benzonitrile](/img/structure/B8296209.png)
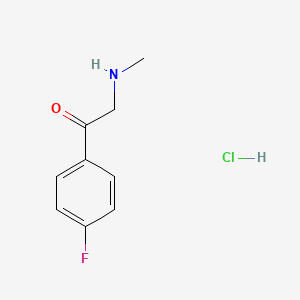
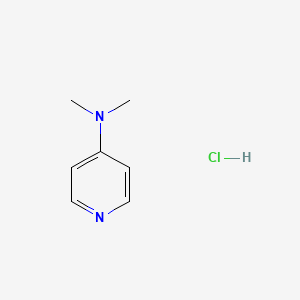
![6-Chloro-2,5-diamino-4-[(2-hydroxyethyl)amino]pyrimidine](/img/structure/B8296234.png)

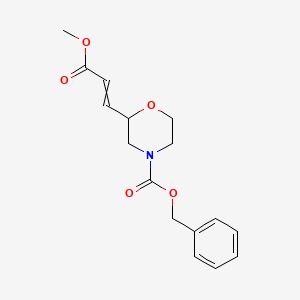
![7,7-Dimethyl-6,7-dihydro-5H-benzo[b]thiophen-4-one](/img/structure/B8296271.png)
